
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride: is a chemical compound with the molecular formula C22H39N2O.Cl . It is a derivative of pyridinium, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride typically involves the reaction of pyridine with a hexadecanoyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Hexadecanoyl Chloride: Hexadecanoyl chloride is prepared by reacting hexadecanoic acid with thionyl chloride or oxalyl chloride.
Reaction with Pyridine: The hexadecanoyl chloride is then reacted with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.
Formation of Pyridinium Salt: The resulting product is then treated with hydrochloric acid to form the pyridinium salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the pyridinium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridinium, 1-(((1-oxooctadecyl)amino)methyl)-, chloride
- Pyridinium, 1-(((1-oxododecyl)amino)methyl)-, chloride
- Pyridinium, 1-(((1-oxotetradecyl)amino)methyl)-, chloride
Uniqueness
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its long alkyl chain enhances its hydrophobic interactions, making it particularly useful in applications requiring surfactant properties .
Propriétés
Numéro CAS |
53421-31-1 |
|---|---|
Formule moléculaire |
C22H39ClN2O |
Poids moléculaire |
383.0 g/mol |
Nom IUPAC |
N-(pyridin-1-ium-1-ylmethyl)hexadecanamide;chloride |
InChI |
InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-22(25)23-21-24-19-16-14-17-20-24;/h14,16-17,19-20H,2-13,15,18,21H2,1H3;1H |
Clé InChI |
MBQMCDKILRQNKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


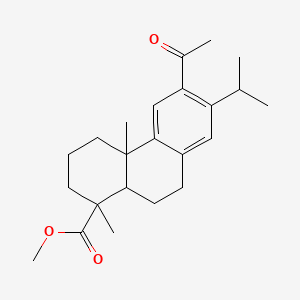
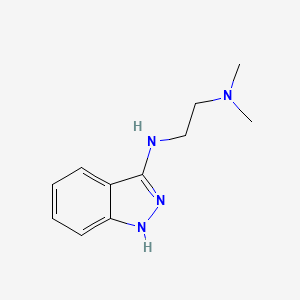
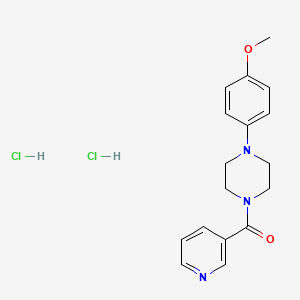
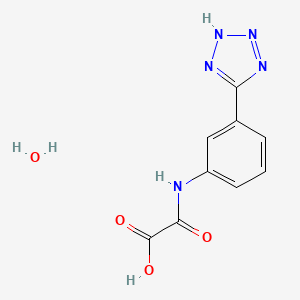
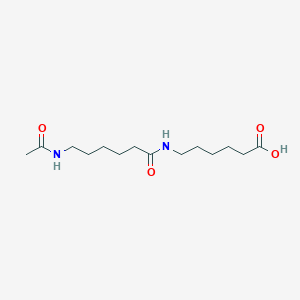
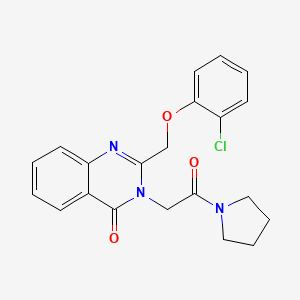

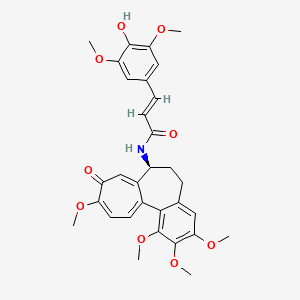

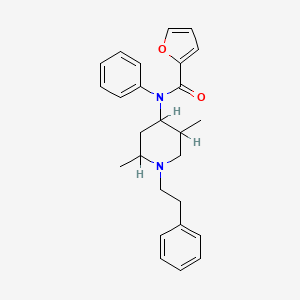
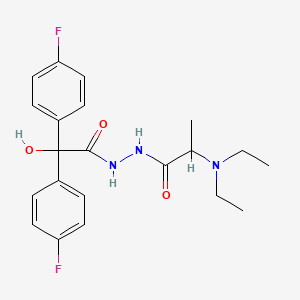
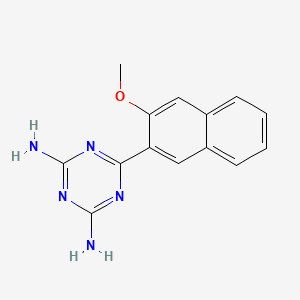
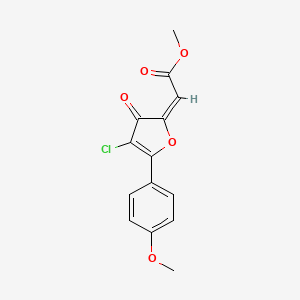
![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)
